Methyl beta-D-arabinopyranoside

Descripción general

Descripción

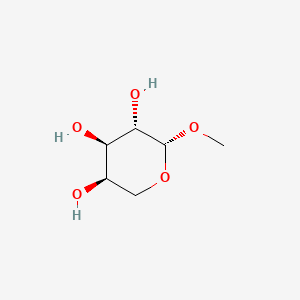

“Methyl beta-D-arabinopyranoside” is a chemical compound with the molecular formula C6H12O5 . It appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular weight of “Methyl beta-D-arabinopyranoside” is 164.16 . The InChI code for this compound is 1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6-/m1/s1 .

Physical And Chemical Properties Analysis

“Methyl beta-D-arabinopyranoside” is a solid at 20 degrees Celsius . Its melting point ranges from 171.0 to 175.0 degrees Celsius . The specific rotation [a]20/D is -235.0 to -245.0 degrees (C=7, H2O) .

Aplicaciones Científicas De Investigación

-

Regioselective Silylation of an Unprotected Carbohydrate

-

Degradation of Lignocelluloses

- Field : Biotechnology

- Application : α-l-Arabinofuranosidases, which have received increased attention due to their role in the degradation of lignocelluloses, are used in many biotechnological applications . These enzymes could be used to improve existing technologies and to develop new technologies .

- Method : The enzymes cleave α-l-arabinofuranosidic linkages and act synergistically with other hemicellulases and pectic enzymes for the complete hydrolysis of hemicelluloses and pectins .

- Results : The action of α-l-AFase alone or in combination with other lignocellulose-degrading enzymes represents a promising biotechnological tool as alternatives to some of the existing chemical technologies .

-

Treatment of Latent Infection

-

Wine Industry and Fruit Juice Clarification

- Field : Food Technology

- Application : α-l-Arabinofuranosidases, which have received increased attention due to their role in the degradation of lignocelluloses, are used in many biotechnological applications including the wine industry and clarification of fruit juices .

- Method : The enzymes cleave α-l-arabinofuranosidic linkages and act synergistically with other hemicellulases and pectic enzymes for the complete hydrolysis of hemicelluloses and pectins .

- Results : The action of α-l-AFase alone or in combination with other lignocellulose-degrading enzymes represents a promising biotechnological tool as alternatives to some of the existing chemical technologies .

-

Digestion Enhancement of Animal Feedstuffs

- Field : Animal Nutrition

- Application : α-l-Arabinofuranosidases are used to enhance the digestion of animal feedstuffs .

- Method : The enzymes cleave α-l-arabinofuranosidic linkages and act synergistically with other hemicellulases and pectic enzymes for the complete hydrolysis of hemicelluloses and pectins .

- Results : The action of α-l-AFase alone or in combination with other lignocellulose-degrading enzymes represents a promising biotechnological tool as alternatives to some of the existing chemical technologies .

-

Natural Improver for Bread

- Field : Food Technology

- Application : α-l-Arabinofuranosidases are used as a natural improver for bread .

- Method : The enzymes cleave α-l-arabinofuranosidic linkages and act synergistically with other hemicellulases and pectic enzymes for the complete hydrolysis of hemicelluloses and pectins .

- Results : The action of α-l-AFase alone or in combination with other lignocellulose-degrading enzymes represents a promising biotechnological tool as alternatives to some of the existing chemical technologies .

-

Chlorination in Pulp and Paper Industry

- Field : Industrial Biotechnology

- Application : α-l-Arabinofuranosidases, which have received increased attention due to their role in the degradation of lignocelluloses, are used in many biotechnological applications including chlorination in pulp and paper industry .

- Method : The enzymes cleave α-l-arabinofuranosidic linkages and act synergistically with other hemicellulases and pectic enzymes for the complete hydrolysis of hemicelluloses and pectins .

- Results : The action of α-l-AFase alone or in combination with other lignocellulose-degrading enzymes represents a promising biotechnological tool as alternatives to some of the existing chemical technologies .

-

Synthesis of Oligosaccharides

- Field : Biochemistry

- Application : α-l-Arabinofuranosidases are used in the synthesis of oligosaccharides .

- Method : The enzymes cleave α-l-arabinofuranosidic linkages and act synergistically with other hemicellulases and pectic enzymes for the complete hydrolysis of hemicelluloses and pectins .

- Results : The action of α-l-AFase alone or in combination with other lignocellulose-degrading enzymes represents a promising biotechnological tool as alternatives to some of the existing chemical technologies .

-

Pretreatment of Lignocelluloses for Bioethanol Production

- Field : Biofuel Production

- Application : α-l-Arabinofuranosidases are used in the pretreatment of lignocelluloses for bioethanol production .

- Method : The enzymes cleave α-l-arabinofuranosidic linkages and act synergistically with other hemicellulases and pectic enzymes for the complete hydrolysis of hemicelluloses and pectins .

- Results : The action of α-l-AFase alone or in combination with other lignocellulose-degrading enzymes represents a promising biotechnological tool as alternatives to some of the existing chemical technologies .

Safety And Hazards

When handling “Methyl beta-D-arabinopyranoside”, it’s important to avoid contact with skin and eyes, and avoid breathing in dust, gas, or vapors . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, sweep up and shovel into suitable containers for disposal .

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-ARQDHWQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308598 | |

| Record name | Methyl β-D-arabinopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl beta-D-arabinopyranoside | |

CAS RN |

5328-63-2 | |

| Record name | Methyl β-D-arabinopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5328-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl β-D-arabinopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl β-D-arabinopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B1583186.png)